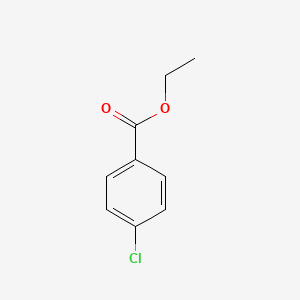

Ethyl 4-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBYCMPOFNRISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064631 | |

| Record name | Benzoic acid, 4-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-27-5 | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE48T446WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chlorobenzoate (CAS: 7335-27-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chlorobenzoate (B1228818), a key chemical intermediate in various synthetic processes, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Chemical and Physical Properties

Ethyl 4-chlorobenzoate is a benzoate (B1203000) ester characterized by a chlorine atom at the para position of the benzene (B151609) ring. Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 7335-27-5 | [1][2][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 71-73 °C | [5] |

| Boiling Point | 237-239 °C | [5] |

| Density | 1.187 g/cm³ | [5] |

| Refractive Index | 1.5240 | [5] |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Value | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.00 (d, J=8.4 Hz, 2H), 7.41 (d, J=8.4 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H) | [6][7][8][9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.8, 139.5, 131.0, 128.8, 128.7, 61.2, 14.3 | [6][7][10][11] |

| Mass Spectrum (EI) | m/z: 184 (M+), 155, 139, 111, 75 | [1][2] |

| Infrared (IR) | Key peaks (cm⁻¹): ~1720 (C=O stretch), ~1270 (C-O stretch), ~1100 (C-O stretch), ~770 (C-Cl stretch) | [1][3][12] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of 4-chlorobenzoic acid with ethanol using an acid catalyst.[5][13][14][15]

Materials and Reagents:

-

4-chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[14][16]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[14][16]

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[17]

Analytical Characterization

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6][7]

¹H NMR Spectroscopy:

-

Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Parameters: Use a proton-decoupled pulse sequence.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 1 mg/mL).[18]

Instrumentation and Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[18]

-

Carrier Gas: Helium at a constant flow rate.[18]

-

Oven Temperature Program: A typical program would be to start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[18]

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.[18]

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.[19]

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Attenuated Total Reflectance (ATR).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chloro and ester functionalities allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry.

Intermediate in the Synthesis of Tazarotene

This compound is a known impurity and potential intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[20] Tazarotene's synthesis involves the coupling of a thiochromane derivative with a pyridine (B92270) derivative. While not a direct precursor in all synthetic routes, its structural similarity and potential formation as a byproduct highlight its relevance in the process development and quality control of this drug.

Precursor for Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of chlorobenzoates are utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted cancer therapies.[21][22][23][24][25] The chloro-substituted benzene ring can participate in cross-coupling reactions to build the complex heterocyclic systems characteristic of many EGFR inhibitors. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization to optimize the drug's binding affinity and pharmacokinetic properties.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 3. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 4. This compound(7335-27-5) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. This compound(7335-27-5) IR Spectrum [chemicalbook.com]

- 13. cerritos.edu [cerritos.edu]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. echemi.com [echemi.com]

- 20. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. dovepress.com [dovepress.com]

- 24. dovepress.com [dovepress.com]

- 25. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of Ethyl p-chlorobenzoate

An In-depth Technical Guide to the Physical Properties of Ethyl p-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 7335-27-5). The information is presented to support research, drug development, and quality control activities where this compound is utilized. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.

Chemical Identity and Structure

-

IUPAC Name: ethyl 4-chlorobenzoate

-

Synonyms: Ethyl p-chlorobenzoate, Benzoic acid, 4-chloro-, ethyl ester, p-(Ethoxycarbonyl)phenyl chloride[1]

-

Chemical Structure:

Quantitative Physical Properties

The are summarized in the table below. These parameters are critical for its handling, formulation, and use in various scientific applications.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid or solid | [2] |

| Melting Point | 71-73 °C | [2][3] |

| Boiling Point | 237-239 °C | [2][3] |

| Density | 1.187 g/cm³ | [2][3] |

| Refractive Index (n20/D) | 1.5240 | [2][3] |

| Flash Point | 107.2 °C to 237-239 °C (discrepancy in sources) | [2][3] |

| Water Solubility | log10(WS) = -2.82 (low solubility) | [4] |

| LogP (Octanol/Water) | 2.517 | [4] |

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of Ethyl p-chlorobenzoate.

| Spectroscopic Data | Interpretation Highlights |

| ¹H NMR | The spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and the aromatic protons on the disubstituted benzene (B151609) ring.[5] |

| ¹³C NMR | The spectrum will display distinct peaks for the carbonyl carbon, the carbons of the benzene ring, and the two carbons of the ethyl group.[1] |

| Infrared (IR) | Key absorptions include a strong C=O (ester) stretch around 1720 cm⁻¹, C-O stretches, and bands characteristic of a p-substituted aromatic ring.[6][7] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak (M+) and a characteristic fragmentation pattern that can be used to confirm the structure.[8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like Ethyl p-chlorobenzoate.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9][10]

-

Capillary tubes (sealed at one end)[3]

-

Sample of Ethyl p-chlorobenzoate (must be dry and finely powdered)[3][11]

Procedure:

-

Sample Preparation: A small amount of the powdered solid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[3][9]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[1] This can be determined for small sample quantities using the Thiele tube method.

Apparatus:

-

Thiele tube[12]

-

Thermometer[13]

-

Small test tube or fusion tube[1]

-

Capillary tube (sealed at one end)[1]

-

Heat source (e.g., Bunsen burner)[1]

-

Mineral oil or other suitable heating bath liquid[13]

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed in the small test tube. A capillary tube is placed inside the test tube with the sealed end pointing upwards.[1]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil.[12]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[1]

-

Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped at this point.[1][12]

-

Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[1]

Density Determination

Density is the ratio of mass to volume. For a solid like Ethyl p-chlorobenzoate at room temperature, its density can be determined by measuring the volume of a known mass of the substance.

Apparatus:

-

Analytical balance[14]

-

Graduated cylinder[14]

-

A liquid in which the solid is insoluble (e.g., water)

Procedure:

-

Mass Measurement: A known mass of the solid Ethyl p-chlorobenzoate is accurately weighed using an analytical balance.[15]

-

Initial Volume: A specific volume of the immiscible liquid is measured in a graduated cylinder.[16]

-

Volume Displacement: The weighed solid is carefully added to the graduated cylinder. The solid must be fully submerged. The new volume is recorded.[15][16]

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its determined volume.[15]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic property. As Ethyl p-chlorobenzoate can be a liquid above its melting point, its refractive index can be measured.

Apparatus:

-

Abbe Refractometer[17]

-

Temperature-controlled water bath

-

Dropper

Procedure:

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.[17]

-

Sample Application: A few drops of the molten Ethyl p-chlorobenzoate are placed on the prism of the refractometer. The prisms are then closed.[18]

-

Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.[17][18]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]

Solubility Determination

This protocol determines the solubility of a compound in a given solvent.

Apparatus:

-

Analytical balance

-

Vials or test tubes with stoppers[20]

-

Constant temperature shaker or water bath

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Saturation: An excess amount of Ethyl p-chlorobenzoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.[20]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[21]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature change during this step.[21]

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of Ethyl p-chlorobenzoate.

Caption: Workflow for Melting Point Determination.

Caption: Logical Workflow for Spectroscopic Identification.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl-4-chlorobenzoate (CAS 7335-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound(7335-27-5) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wjec.co.uk [wjec.co.uk]

- 16. kbcc.cuny.edu [kbcc.cuny.edu]

- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. davjalandhar.com [davjalandhar.com]

- 19. emeraldcloudlab.com [emeraldcloudlab.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chlorobenzoate

This guide provides a comprehensive overview of the melting and boiling points of ethyl 4-chlorobenzoate (B1228818), intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for these measurements and a logical workflow for compound characterization.

Physicochemical Data

Ethyl 4-chlorobenzoate is a chemical compound with the molecular formula C₉H₉ClO₂. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and handling in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value |

| Melting Point | 71-73 °C[1][2][3][4] |

| Boiling Point | 237-239 °C[1][2][3][4][5] |

| Boiling Point (alternative) | 238 - 239 °C[6] |

Experimental Protocols

The following sections detail standardized methods for the experimental determination of melting and boiling points for a solid organic compound like this compound.

This protocol is based on the OECD Guideline 102 for the determination of melting point/melting range.[7]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube, or metal block)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure uniform heat distribution.[8]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or the tube is dropped through a long glass tube, to compact the sample into the sealed end.[8][9] A sample height of 1-2 cm is typically sufficient.[10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a steady, slow rate (e.g., 2 °C/min) as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the substance first begins to liquefy (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded.[10]

-

Melting Range: The melting range is reported as the interval between t1 and t2. For a pure substance, this range should be narrow.

This protocol describes a common laboratory method for determining the boiling point of a liquid.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] At this temperature, the liquid undergoes a bulk transition to the gaseous phase.

Apparatus and Materials:

-

Small test tube

-

Thermometer (calibrated)

-

Beaker (for water or oil bath)

-

Heating source (e.g., hot plate)

-

Boiling chips

-

Sample of this compound (melted)

Procedure:

-

Sample Preparation: Approximately 2-3 mL of the molten this compound is placed into a clean, dry test tube. Two small boiling chips are added to ensure smooth boiling.[9]

-

Apparatus Setup: The test tube is clamped and partially submerged in a beaker containing a suitable heating liquid (e.g., water or silicone oil). A thermometer is positioned so that the bulb is just above the surface of the liquid sample in the test tube.[9]

-

Heating: The bath is heated gradually. As the liquid sample approaches its boiling point, its temperature will rise and then stabilize as it begins to boil.[9]

-

Observation: The temperature is recorded when the liquid boils vigorously and a steady stream of vapor is observed condensing on the thermometer bulb. This stable temperature is the observed boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the pressure is not at standard sea level (1 atm or 760 mmHg), a correction may be necessary.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound, culminating in the physical measurements detailed above.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 7335-27-5 [m.chemicalbook.com]

- 4. This compound | 7335-27-5 [chemicalbook.com]

- 5. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. byjus.com [byjus.com]

LACK OF PUBLISHED DATA: A Technical Guide to Determining the Solubility of Ethyl 4-Chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorobenzoate (B1228818) is a chemical compound with applications in organic synthesis and as a potential intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for process development, formulation, and purification. This technical guide addresses the current landscape of solubility data for Ethyl 4-chlorobenzoate. Despite a comprehensive search of scientific literature and chemical databases, readily available quantitative solubility data for this compound in a range of common organic solvents is notably absent. This document, therefore, serves as a practical guide for researchers and professionals to systematically determine the solubility of this compound. It provides detailed experimental protocols for established solubility measurement techniques and outlines the necessary steps for data analysis and interpretation.

Introduction

The solubility of a solid compound in a liquid solvent is a fundamental physicochemical property that dictates its behavior in various chemical processes. For this compound (Figure 1), knowledge of its solubility is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization and Precipitation: Designing and optimizing processes for isolation and purification.

-

Formulation Development: Creating stable and effective liquid formulations.

-

Analytical Method Development: Preparing standards and sample solutions.

A review of publicly accessible data reveals a significant gap in the documented solubility of this compound in common organic solvents. While basic physical properties are known (see Table 1), specific solubility values remain unpublished. This guide provides the necessary methodological framework to enable researchers to generate this critical data in-house.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 29-31 °C |

| Boiling Point | 237-239 °C |

| logP (Octanol-Water Partition Coefficient) | 3.1 |

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The following are detailed protocols for commonly used and reliable methods.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining the equilibrium solubility of a solid in a solvent.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear supernatant is then determined analytically.

Experimental Workflow:

Caption: Workflow for the isothermal shake-flask method.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or weight of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate separation. Filtration using a syringe filter compatible with the solvent can also be employed, ensuring the filter is pre-saturated with the solution to avoid loss of solute due to adsorption.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) based on the measured concentration and the dilution factor.

Gravimetric Method

This method is straightforward and does not require a specific analytical method for the solute, but it demands careful experimental execution.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Experimental Workflow:

Caption: Workflow for the gravimetric method.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent using the equilibration procedure described in the isothermal shake-flask method (Section 2.1).

-

Weighing of Saturated Solution: After phase separation, carefully transfer a known mass of the clear saturated solution into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the residue is achieved.

-

Weighing of Residue: Accurately weigh the container with the dried residue (this compound).

-

Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The mass of the solvent is the initial weight of the solution minus the final weight of the residue. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Data Presentation and Interpretation

To ensure the utility and comparability of the generated data, it is crucial to present the results in a structured format.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Ethanol | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | Gravimetric |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Isothermal Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric |

| Other Solvents | As per study | Experimental Value | Calculated Value | Specify Method |

Conclusion and Recommendations

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-chlorobenzoate

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-chlorobenzoate (B1228818), a compound frequently used in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and visual representations of the underlying chemical principles.

Molecular Structure and Proton Environments

Ethyl 4-chlorobenzoate (C₉H₉ClO₂) is an ester characterized by a para-substituted benzene (B151609) ring and an ethyl group.[2][3][4] The molecular structure gives rise to four distinct proton environments, each producing a unique signal in the 1H NMR spectrum. These environments are the two sets of aromatic protons on the benzene ring, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons of the ethyl group.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound is typically recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard.[5] The spectral parameters are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz |

| Ar-H (ortho to -COOEt) | 8.00 | 2H | Doublet (d) | 8.4 |

| Ar-H (ortho to -Cl) | 7.42 | 2H | Doublet (d) | 8.4 |

| -OCH₂CH₃ | 4.37 | 2H | Quartet (q) | 7.1 |

| -OCH₂CH₃ | 1.39 | 3H | Triplet (t) | 7.1 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.[5] |

Interpretation of the Spectrum

The 1H NMR spectrum of this compound displays characteristic signals that can be unambiguously assigned to the protons in the molecule.

-

Aromatic Protons: The para-substitution on the benzene ring results in an AA'BB' system, which often simplifies to two distinct doublets at this level of resolution. The two protons ortho to the electron-withdrawing ester group are deshielded and appear downfield at approximately 8.00 ppm.[5] The two protons ortho to the chlorine atom are less deshielded and resonate upfield at around 7.42 ppm.[5] Both signals appear as doublets due to coupling with their adjacent aromatic protons, sharing the same coupling constant.[5]

-

Ethyl Group Protons: The ethyl group gives rise to a classic quartet and triplet pattern.[6] The methylene (-CH₂) protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear as a quartet around 4.37 ppm. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, where n=3). The methyl (-CH₃) protons are further from the oxygen and appear upfield as a triplet at approximately 1.39 ppm. This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2).[6]

Caption: Molecular structure of this compound and its corresponding 1H NMR signals.

Experimental Protocols

The acquisition of high-quality 1H NMR spectra requires standardized procedures for sample preparation and instrument operation.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved.

NMR Data Acquisition

-

Instrumentation: The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 200 MHz or higher.[5][7][8]

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a standard pulse sequence.

-

Data Processing: The raw data (Free Induction Decay, or FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Caption: General workflow for the acquisition and analysis of a 1H NMR spectrum.

References

- 1. This compound | 7335-27-5 [chemicalbook.com]

- 2. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 3. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 4. This compound | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CSD Solution #13 [chem.ucalgary.ca]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide on the 13C NMR Spectral Data of Ethyl 4-chlorobenzoate

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-chlorobenzoate (B1228818), tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to Ethyl 4-chlorobenzoate

This compound is an organic compound with the chemical formula C9H9ClO2. It is the ethyl ester of 4-chlorobenzoic acid. The presence of the chlorine atom on the benzene (B151609) ring and the ethyl ester group creates a distinct electronic environment for each carbon atom, which can be effectively characterized using 13C NMR spectroscopy. This technique provides valuable information about the carbon skeleton of the molecule.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3) on a 101 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 13C NMR Chemical Shift Data for this compound [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164.7 |

| Aromatic C-Cl | 138.2 |

| Aromatic C-H | 130.0 |

| Aromatic C-H | 129.9 |

| Aromatic C-C=O | 127.9 |

| Methylene (-O-CH2-) | 60.2 |

| Methyl (-CH3) | 14.2 (Typical value, not explicitly provided in the source) |

Note: The source provided a cluster of peaks between 127.6 and 127.9 ppm for the aromatic carbons. The assignment to a specific aromatic carbon (C-C=O) is based on typical chemical shift values. The chemical shift for the methyl carbon is a typical value for an ethyl ester and was not explicitly listed in the primary data source.

Experimental Protocol

The following outlines a standard methodology for acquiring the 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolution: Approximately 20-50 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis as it is chemically inert and its deuterium (B1214612) signal can be used for field-frequency locking.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Transfer: The resulting solution is filtered into a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for 13C nuclei, is used.[1]

-

Locking and Shimming: The spectrometer's field-frequency lock is engaged on the deuterium signal of the CDCl3. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is used to acquire a 13C{1H} spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set to ensure all carbon signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is employed to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining reliable signal intensities.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

References

In-Depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Ethyl 4-chlorobenzoate (B1228818), a compound of interest in organic synthesis and pharmaceutical development. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for obtaining the IR spectrum, and presents logical workflows for analysis.

Core Principles of IR Spectroscopy for Ethyl 4-chlorobenzoate

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint.

This compound (C₉H₉ClO₂) possesses several key functional groups that give rise to distinct and identifiable absorption bands in the IR spectrum: the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O) of the ester, the aromatic carbon-carbon bonds (C=C) of the benzene (B151609) ring, the carbon-hydrogen bonds (C-H) of the aromatic ring and the ethyl group, and the carbon-chlorine bond (C-Cl).

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound, their corresponding vibrational modes, and expected wavenumber ranges. This quantitative data is crucial for the identification and characterization of the compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~ 2985 - 2850 | Medium | C-H Stretch | Alkyl (sp³ C-H) |

| ~ 1725 - 1715 | Strong | C=O Stretch (α,β-unsaturated ester) [1] | Ester Carbonyl |

| ~ 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| ~ 1475 - 1450 | Medium | C-H Bend | Alkyl (CH₂, CH₃) |

| ~ 1300 - 1250 | Strong | Asymmetric C-O-C Stretch | Ester |

| ~ 1150 - 1000 | Strong | Symmetric C-O-C Stretch | Ester |

| ~ 850 - 800 | Strong | C-H Out-of-plane Bend (para-disubstituted) | Aromatic Ring |

| ~ 780 - 740 | Medium | C-Cl Stretch | Aryl Halide |

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation and the data acquisition parameters. As this compound is a liquid at room temperature, the following protocols are recommended.

A. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Instrumentation: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely. Acquire a background spectrum to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[2]

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[2]

-

Spectrum Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum is typically an average of multiple scans (e.g., 16 to 32) to improve the signal-to-noise ratio.[2]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum in either absorbance or transmittance mode.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.[2]

Typical Instrument Parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32

B. Neat Liquid (Thin Film) Method using Salt Plates

This traditional method is also suitable for pure, non-volatile liquid esters.

Materials:

-

Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Pipette

-

Sample of this compound

Procedure:

-

Sample Preparation: Place one to two drops of this compound onto the polished surface of one salt plate.

-

Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.

-

Spectrum Acquisition: Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum using appropriate instrument parameters, similar to the ATR method. A background spectrum of the clean, empty salt plates should be taken prior to running the sample.

-

Cleaning: After the analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or chloroform). Store the plates in a desiccator to prevent damage from moisture.

Mandatory Visualizations

Experimental Workflow for IR Spectrum Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the IR spectrum of a liquid sample like this compound.

References

Mass Spectrometry Fragmentation of Ethyl 4-chlorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chlorobenzoate (B1228818) is an aromatic ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides a comprehensive overview of the fragmentation pathways of Ethyl 4-chlorobenzoate, primarily under Electron Ionization (EI), and discusses the expected behavior under softer ionization techniques. It also includes a representative experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Quantitative Data

The EI mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions can be used for identification and quantification. The data presented below is a summary from various spectral databases.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 186 | 5.2 | [M+2]•+ |

| 184 | 15.6 | [M]•+ |

| 156 | 32.8 | [M - C2H4]•+ |

| 141 | 33.3 | [M - OC2H5]+ (37Cl isotope) |

| 139 | 100.0 | [M - OC2H5]+ (35Cl isotope) |

| 113 | 9.8 | [C6H4Cl]+ (37Cl isotope) |

| 111 | 29.8 | [C6H4Cl]+ (35Cl isotope) |

| 75 | 17.5 | [C6H3]+ |

Note: The presence of chlorine is indicated by the characteristic isotopic pattern for ions containing chlorine, with the (M+2) peak having approximately one-third the intensity of the M peak.

Fragmentation Pathways

The fragmentation of this compound under EI conditions proceeds through several key pathways, which are initiated by the removal of an electron to form the molecular ion ([M]•+).

Primary Fragmentation Pathways

The most prominent fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring.

References

IUPAC name for C9H9ClO2

An In-depth Technical Guide on the Core Biological Activities of Clofibric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of several lipid-lowering fibrate drugs, is a well-characterized peroxisome proliferator-activated receptor α (PPARα) agonist.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, biological effects, and relevant experimental data pertaining to clofibric acid. It is intended to serve as a resource for researchers in metabolic diseases, oncology, and plant sciences, as well as for professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for studying its effects, and visualizes its primary signaling pathway.

Introduction

Clofibric acid, chemically known as 2-(4-chlorophenoxy)-2-methylpropanoic acid, is the biologically active form of drugs such as clofibrate, etofibrate, and theofibrate.[4] Upon administration, these parent drugs are rapidly hydrolyzed by tissue and serum esterases to yield clofibric acid.[5] Its primary pharmacological action is the modulation of lipid metabolism, which has been leveraged in the treatment of hyperlipidemia.[1] Beyond its effects on lipids, clofibric acid has been shown to have pleiotropic effects, including anti-angiogenic and anti-cancer activities, as well as acting as an inhibitor of auxin activity in plants.[6]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of clofibric acid is presented in Table 1. This data is essential for experimental design, including formulation and delivery.

| Property | Value | Reference |

| IUPAC Name | 2-(4-Chlorophenoxy)-2-methylpropanoic acid | [4] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][4] |

| Molecular Weight | 214.65 g/mol | [1] |

| CAS Number | 882-09-7 | [1] |

| Melting Point | 118-123 °C | [4] |

| pKa | 3.18 (predicted) | [1] |

| Appearance | Pale yellow to brownish solid | [1] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform, and methanol | [7] |

Mechanism of Action and Signaling Pathway

The principal mechanism of action of clofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][8]

PPARα Signaling Pathway

Upon binding to PPARα, clofibric acid induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding event modulates the transcription of genes involved in various aspects of lipid metabolism.

Effects on Gene Expression

The activation of PPARα by clofibric acid leads to the upregulation of genes involved in fatty acid uptake, binding, and catabolism, including those for acyl-CoA synthetase, fatty acid binding protein, and enzymes of the peroxisomal and mitochondrial β-oxidation pathways.[8] A notable target gene is Acyl-CoA oxidase 1 (ACOX1), a key enzyme in peroxisomal β-oxidation.[8] Conversely, it can downregulate the expression of genes involved in inflammation and lipid synthesis.

Experimental Protocols

In Vitro PPARα Transactivation Assay

This experiment is designed to quantify the agonist activity of clofibric acid on PPARα.

Methodology:

-

Cell Culture: Utilize a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with varying concentrations of clofibric acid (e.g., 0.1 µM to 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the log of the clofibric acid concentration to determine the EC₅₀ value. An EC₅₀ of 50 µM has been reported in a transactivation assay.[3]

Gene Expression Analysis in a Biological System

This protocol outlines the steps to assess the effect of clofibric acid on the expression of PPARα target genes in an in vivo model, such as the common carp (B13450389) (Cyprinus carpio).[8]

Methodology:

-

Animal Exposure: Expose the experimental animals (e.g., common carp) to pharmacologically relevant concentrations of clofibric acid in their water for a defined period. Include a control group with no clofibric acid exposure.

-

Tissue Collection: At the end of the exposure period, euthanize the animals and collect relevant tissues, such as the liver, where PPARα is highly expressed.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the tissue samples using a suitable method (e.g., TRIzol reagent) and reverse transcribe the RNA into cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for PPARα target genes (e.g., ACOX1, CYP4A), and a reference gene for normalization (e.g., β-actin or GAPDH).

-

Data Analysis: Calculate the relative fold change in gene expression in the clofibric acid-treated group compared to the control group using the ΔΔCt method.

Other Biological Activities

Inhibition of Auxin Response in Plants

Clofibric acid is also recognized for its anti-auxin properties in plants.[9][10] It has been demonstrated to inhibit auxin-induced gene expression and physiological responses such as lateral root formation and gravitropism in Arabidopsis thaliana.[10] The proposed mechanism involves the impairment of the auxin signaling pathway by affecting the stability of Aux/IAA proteins.[10]

Anti-Angiogenic and Anti-Cancer Effects

In the context of oncology, clofibric acid has been shown to suppress the production of prostaglandin (B15479496) E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF), leading to a decrease in vessel density and inhibition of tumor growth in animal models of ovarian cancer.[6]

Conclusion

Clofibric acid is a multifaceted compound with well-defined effects on lipid metabolism through the activation of the PPARα signaling pathway. Its utility as a research tool extends to the fields of plant science and oncology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic and biological applications of clofibric acid and related compounds. Researchers are encouraged to consider the pleiotropic effects of this molecule in their experimental designs.

References

- 1. nbinno.com [nbinno.com]

- 2. abmole.com [abmole.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Clofibric acid - Wikipedia [en.wikipedia.org]

- 5. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clofibric Acid - LKT Labs [lktlabs.com]

- 7. mpbio.com [mpbio.com]

- 8. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p-Chlorophenoxyisobutyric Acid Impairs Auxin Response in Arabidopsis Root - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-(Ethoxycarbonyl)phenyl chloride (Ethyl 4-chlorobenzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of p-(Ethoxycarbonyl)phenyl chloride, a key intermediate in organic synthesis and pharmaceutical development.

Chemical Identity and Structure

p-(Ethoxycarbonyl)phenyl chloride, systematically named ethyl 4-chlorobenzoate (B1228818), is an aromatic ester. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and an ethoxycarbonyl group at the para (1,4) positions.

Chemical Structure Diagram:

Caption: Chemical structure of p-(Ethoxycarbonyl)phenyl chloride.

Identifiers:

| Identifier Type | Value |

| IUPAC Name | ethyl 4-chlorobenzoate[1] |

| Synonyms | Ethyl p-chlorobenzoate, p-(Ethoxycarbonyl)phenyl chloride, 4-Chlorobenzoic acid ethyl ester[1][2][3] |

| CAS Number | 7335-27-5[1][2][3] |

| Molecular Formula | C₉H₉ClO₂[1][2][4] |

| InChI | InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3[1] |

| InChIKey | RWBYCMPOFNRISR-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)Cl[1][4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 184.62 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[5] |

| Melting Point | 71-73 °C[5] |

| Boiling Point | 237-239 °C[5] |

| Density | 1.187 g/cm³[5] |

| Refractive Index | 1.5240[5] |

| Solubility | Soluble in ethanol (B145695) and ether.[6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Data available, refer to spectral databases. |

| ¹³C NMR | Data available, refer to spectral databases. |

| IR | Data available, refer to spectral databases. |

| Mass Spectrometry | Data available, refer to spectral databases. |

Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 4-chlorobenzoic acid with ethanol in the presence of an acid catalyst.[7][8][9]

Reaction Scheme:

Caption: Fischer-Speier esterification of 4-chlorobenzoic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of this compound from 4-chlorobenzoic acid and ethanol.

Materials and Reagents:

-

4-Chlorobenzoic acid

-

Anhydrous ethanol (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: The addition of sulfuric acid is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by vacuum distillation or recrystallization.

-

Characterization:

The identity and purity of the final product should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[4][11] Its utility stems from the presence of two reactive sites: the ester group and the chloro-substituted aromatic ring.

-

Intermediate for API Synthesis: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with nucleophiles. The chloro group can be displaced or participate in cross-coupling reactions.

-

Scaffold for Medicinal Chemistry: The 4-chlorophenyl moiety is a common scaffold in drug design, and this compound provides a convenient starting point for the elaboration of this scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

GHS Hazard Information:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

p-(Ethoxycarbonyl)phenyl chloride (this compound) is a versatile and important chemical intermediate with well-defined properties and established synthetic routes. Its utility as a building block in organic synthesis, particularly in the field of drug discovery and development, makes it a compound of significant interest to researchers and scientists. Proper handling and safety precautions are essential when working with this compound.

References

- 1. This compound | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 7335-27-5 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. This compound | 7335-27-5 [chemicalbook.com]

In-Depth Technical Guide to the Hazards and Safety Precautions for Ethyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and available toxicological data for Ethyl 4-chlorobenzoate (B1228818) (CAS No. 7335-27-5). The information is intended to assist researchers, scientists, and drug development professionals in handling this chemical safely and responsibly.

Chemical and Physical Properties

Ethyl 4-chlorobenzoate is a solid at room temperature. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [1] |

| Appearance | White crystalline powder |

| Melting Point | 71-73 °C |

| Boiling Point | 237-239 °C |

| Density | 1.187 g/cm³ |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. The following table summarizes the available quantitative data.

| Endpoint | Species | Route | Value | Classification |

| Acute Dermal Irritation | Rabbit | Dermal | Skin irritation score = 0.00 | Not classified as a skin irritant |

| Acute Eye Irritation | Rabbit | Ocular | Reversible eye irritation observed | Category 2A |

| Acute Oral Toxicity (LD50) | Rat | Oral | Data not available | Category 4 (Harmful if swallowed) |

| Acute Inhalation Toxicity (LC50) | - | Inhalation | Data not available | - |

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on standard OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

An acute dermal irritation/corrosion study was conducted on a substance identified as "LA 409," which is understood to be this compound. The study followed the principles of OECD Guideline 404.

Methodology:

-

Test Animals: Three healthy young adult albino rabbits were used for the study.

-

Test Substance Application: A dose of 0.5 mL of the test substance was applied to a small area (approximately 6 cm²) of the shaved, intact skin of each animal. The application site was then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The test substance was in contact with the skin for 4 hours.

-

Observation Period: After the 4-hour exposure period, the dressings were removed, and the skin was wiped to remove any residual test substance. The animals were observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions was scored according to the Draize scale.

Results: The study reported a skin irritation score of 0.00, and no dermal irritation or corrosion was observed in any of the tested animals.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

An acute eye irritation/corrosion study was performed on "LA 409" (this compound) in accordance with OECD Guideline 405.

Methodology:

-

Test Animals: Three healthy young adult albino rabbits were used.

-

Test Substance Instillation: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The other eye remained untreated and served as a control.

-

Observation Period: The eyes were examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular reactions were scored based on the grading system provided in the OECD guideline.

Results: The substance caused mild, reversible eye irritation. The observed effects were fully reversible within the observation period.

Safety Precautions and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapor.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

Caption: Workflow for responding to an exposure to this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-chlorobenzoate from 4-chlorobenzoic Acid